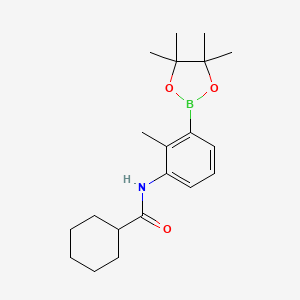
n-(1-Ethyl-1h-1,2,4-triazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methanesulfonamide group. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers
Mecanismo De Acción
The mechanism of action of N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Uniqueness
N-(1-Ethyl-1H-1,2,4-triazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C5H10N4O2S |
|---|---|
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
N-(2-ethyl-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-3-9-5(6-4-7-9)8-12(2,10)11/h4H,3H2,1-2H3,(H,6,7,8) |
Clave InChI |
URASONMYRZWCHH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)



![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)


![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)




